

Potential Research Applications of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzonitrile

Cat. No.: B1344278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2,5-dimethylbenzonitrile, also identified by its synonyms 3,5-Dimethyl-4-hydroxybenzonitrile and 4-Cyano-2,6-dimethylphenol, is a versatile aromatic compound with significant potential in various research and development sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its promising applications as a key intermediate in the development of novel antiviral agents and as a potential herbicide. Detailed experimental protocols for evaluating its biological activity in these contexts are provided, alongside a discussion of the underlying mechanisms of action. While quantitative biological data for this specific compound is not extensively available in public literature, data from structurally similar molecules strongly support its potential in these fields.

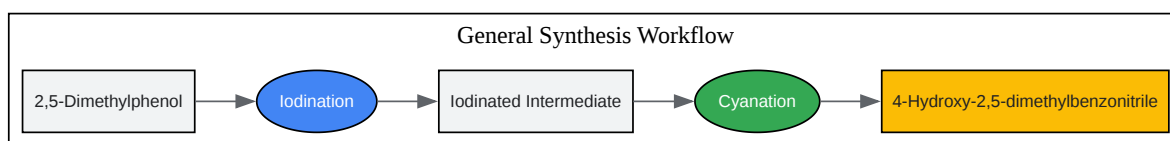
Physicochemical Properties

4-Hydroxy-2,5-dimethylbenzonitrile is a solid at room temperature with the molecular formula C_9H_9NO and a molecular weight of 147.17 g/mol. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	[1]
IUPAC Name	4-hydroxy-2,5-dimethylbenzonitrile	
Synonyms	3,5-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-2,6-dimethylphenol	
CAS Number	85223-94-5	
Appearance	Solid	
Purity	Typically ≥97%	

Synthesis

A common laboratory-scale synthesis of **4-Hydroxy-2,5-dimethylbenzonitrile** involves the reaction of 2,5-dimethylphenol. An iodine atom is introduced into the aromatic ring, which is subsequently substituted by a cyano group.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-Hydroxy-2,5-dimethylbenzonitrile**.

Potential Research Applications

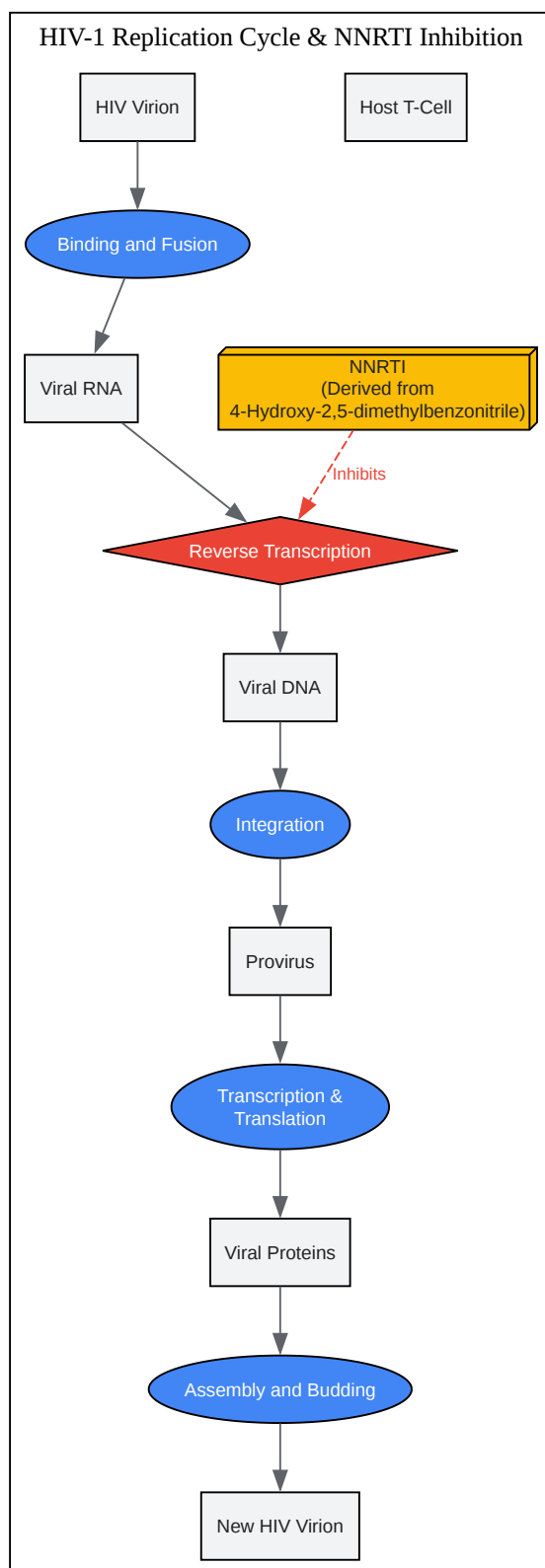
The chemical structure of **4-Hydroxy-2,5-dimethylbenzonitrile**, featuring a phenolic hydroxyl group and a nitrile moiety on a substituted benzene ring, makes it a valuable scaffold for two

primary areas of research: antiviral drug discovery and herbicide development.

Antiviral Drug Development: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

4-Hydroxy-2,5-dimethylbenzonitrile serves as a key building block in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1. NNRTIs are a critical component of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.

The general structure of many potent NNRTIs consists of a central core with two "wings". **4-Hydroxy-2,5-dimethylbenzonitrile** can be elaborated to form one of these critical wings, contributing to the overall binding affinity and efficacy of the final drug candidate.



[Click to download full resolution via product page](#)

Inhibition of HIV-1 reverse transcription by NNRTIs.

While specific EC50 or IC50 values for derivatives of **4-Hydroxy-2,5-dimethylbenzonitrile** are not readily available in the reviewed literature, studies on analogous compounds provide a strong rationale for its use. For instance, various NNRTIs incorporating substituted phenolic and cyano-phenyl moieties have demonstrated potent anti-HIV activity. The data for some related NNRTI compounds are presented in Table 2 for comparative purposes.

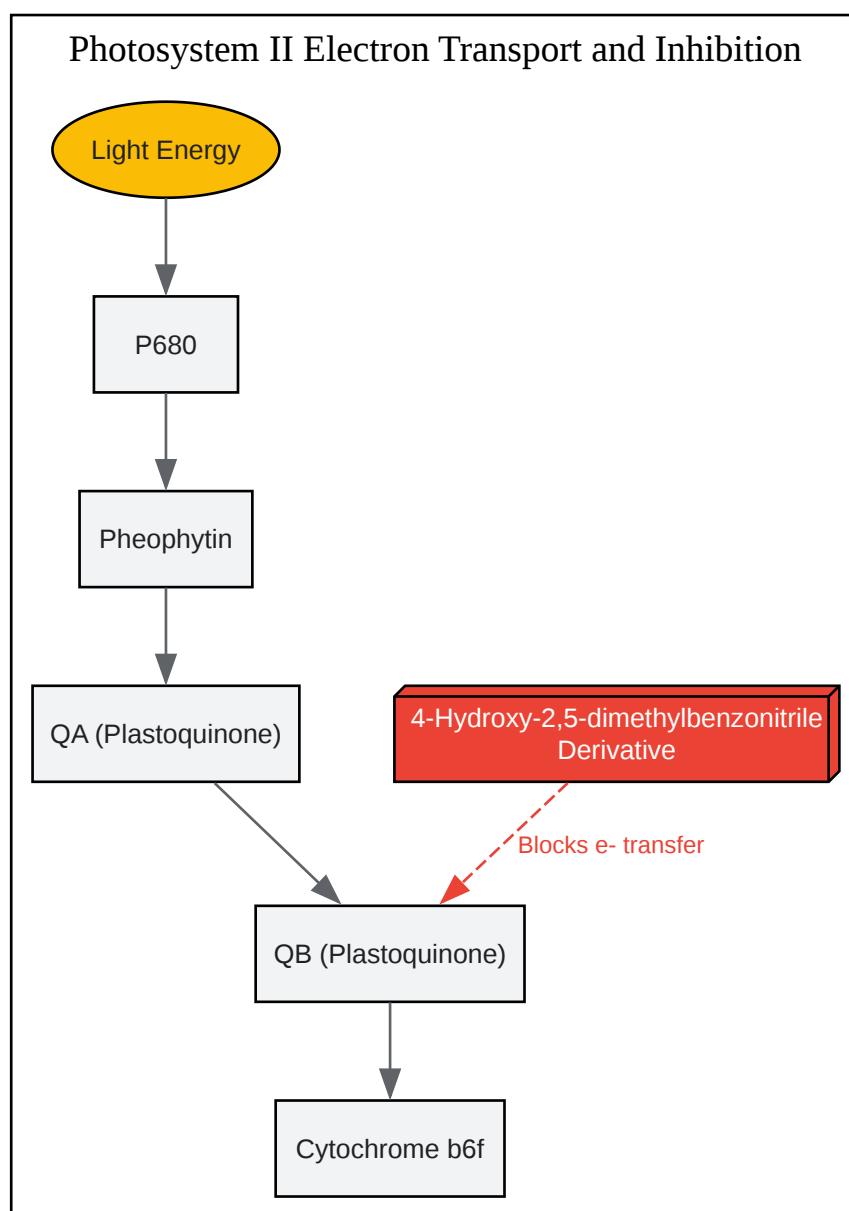
Table 2: Antiviral Activity of Representative NNRTIs

Compound Class	Target	Assay System	IC50 / EC50 (nM)
Diarylpyrimidine Derivatives	HIV-1 RT	Cell-based	1 - 10
Indole-based NNRTIs	HIV-1 RT	Enzymatic	5 - 50

| Derivatives of **4-Hydroxy-2,5-dimethylbenzonitrile** | HIV-1 RT | Cell-based/Enzymatic | Data not available |

Herbicide Development: Photosystem II (PSII) Inhibition

Derivatives of 4-hydroxybenzonitrile are known to exhibit herbicidal activity by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain of plants. These compounds act by competing with plastoquinone for the QB binding site on the D1 protein of the PSII reaction center. This blockage of electron flow leads to the production of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, plant death. The 3,5-disubstitution pattern, as seen in **4-Hydroxy-2,5-dimethylbenzonitrile**, is often associated with potent PSII inhibitory activity.



[Click to download full resolution via product page](#)

Mechanism of Photosystem II inhibition by benzonitrile herbicides.

Direct quantitative data for the herbicidal activity of **4-Hydroxy-2,5-dimethylbenzonitrile** is not available in the surveyed literature. However, studies on structurally similar 3,5-disubstituted-4-hydroxybenzonitrile derivatives have demonstrated significant Photosystem II inhibitory activity. Table 3 presents IC₅₀ values for some of these related compounds, suggesting the potential of the target molecule as a herbicide.

Table 3: Photosystem II Inhibitory Activity of Related Benzonitrile Derivatives

Compound	Plant Species	IC50 (µM)
3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)	Spinacia oleracea	0.1 - 1.0
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)	Spinacia oleracea	0.5 - 5.0

| **4-Hydroxy-2,5-dimethylbenzonitrile** | Spinacia oleracea | Data not available |

Experimental Protocols

Anti-HIV-1 Activity Assay (Cell-based)

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against HIV-1 replication in a cell-based assay.

Materials:

- MT-4 cells (or other suitable human T-cell line)
- HIV-1 laboratory strain (e.g., IIIB or NL4-3)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- Test compound (dissolved in DMSO) and control drug (e.g., a known NNRTI)
- 96-well microtiter plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solybilizing agent (e.g., acidified isopropanol)
- Plate reader

Procedure:

- Seed MT-4 cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of culture medium.
- Prepare serial dilutions of the test compound and control drug in culture medium. Add 100 μ L of each dilution to the appropriate wells. Include wells with cells and medium only (cell control) and cells with virus but no compound (virus control).
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
- After incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Add 100 μ L of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.
- Determine the EC₅₀ value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

Photosystem II Inhibition Assay (Spinach Chloroplasts)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the photosynthetic electron transport in isolated spinach chloroplasts.

Materials:

- Fresh spinach leaves
- Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)

- Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂)
- 2,6-Dichlorophenolindophenol (DCPIP) solution
- Test compound (dissolved in a suitable solvent like ethanol or DMSO)
- Spectrophotometer with a light source

Procedure:

- Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer. Determine the chlorophyll concentration.
- Assay: In a cuvette, mix the assay buffer, DCPIP solution, and the isolated chloroplasts (to a final chlorophyll concentration of ~10-20 µg/mL).
- Add various concentrations of the test compound to the cuvettes. Include a control cuvette with no compound.
- Place the cuvette in the spectrophotometer and illuminate it with a strong light source.
- Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
- Calculate the rate of DCPIP photoreduction for each compound concentration.
- Determine the percentage of inhibition of the electron transport rate for each concentration relative to the control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

4-Hydroxy-2,5-dimethylbenzonitrile is a promising chemical entity with significant potential for further investigation in the fields of antiviral drug discovery and herbicide development. Its

utility as a synthetic intermediate for HIV-1 NNRTIs is supported by the known activity of structurally related compounds. Similarly, its structural features align with those of known Photosystem II-inhibiting herbicides. While direct quantitative biological data for this specific compound is currently limited, the detailed experimental protocols provided in this guide offer a clear path for its evaluation. Further research, including the synthesis of derivatives and comprehensive biological screening, is warranted to fully elucidate the potential of **4-Hydroxy-2,5-dimethylbenzonitrile** in these critical areas of scientific and industrial development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential Research Applications of 4-Hydroxy-2,5-dimethylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344278#potential-research-applications-of-4-hydroxy-2-5-dimethylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com